![molecular formula C16H16ClN5OS B2899898 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide CAS No. 893922-63-9](/img/structure/B2899898.png)
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide
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Description
“2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known as versatile drug-like fragments that have drawn much attention as pharmacophores . They exhibit promising pharmacological properties including anti-proliferative and antitumor activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . The compounds are synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Future Directions
The future directions for “2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide” could involve further optimization as anticancer agents . Given their promising pharmacological properties, more research could be conducted to explore their potential therapeutic effects and applications in cancer treatment .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit aurora kinases a, b, and c . Aurora kinases play important roles in mitosis, a critical process in the uncontrolled proliferation that is a hallmark of cancer .
Mode of Action
Aurora A controls the formation of the spindle assembly, while Aurora B ensures that the DNA is appropriately aligned and that cytokinesis proceeds successfully . Inhibition of these kinases halts cellular division at the mitotic phase of the cell cycle and proliferation in tumor cells that overexpress Aurora kinases .
Biochemical Pathways
Inhibition of aurora kinases can lead to multiple rounds of endoreduplication and eventually cell death . This is due to the cell bypassing the mitotic spindle checkpoint and failing to undergo cytokinesis .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown pharmacodynamic knockdown of phosphorylation of akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5OS/c1-2-6-18-14(23)9-24-16-13-8-21-22(15(13)19-10-20-16)12-5-3-4-11(17)7-12/h3-5,7-8,10H,2,6,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKGVRSXIQRXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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